4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
CAS No.: 1223748-48-8
Cat. No.: VC0163570
Molecular Formula: C10H10BrN3O
Molecular Weight: 268.114
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223748-48-8 |
|---|---|
| Molecular Formula | C10H10BrN3O |
| Molecular Weight | 268.114 |
| IUPAC Name | 4-[4-(2-bromoethoxy)phenyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C10H10BrN3O/c11-5-6-15-10-3-1-9(2-4-10)14-7-12-13-8-14/h1-4,7-8H,5-6H2 |
| Standard InChI Key | WATFMTKDRVPAJO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=NN=C2)OCCBr |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Information
4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole is a heterocyclic organic compound with the following properties:
| Property | Value |
|---|---|
| CAS Number | 1223748-48-8 |
| Molecular Formula | C₁₀H₁₀BrN₃O |
| Molecular Weight | 268.114 g/mol |
| Appearance | Not specified in literature |
This compound features a five-membered 1,2,4-triazole ring containing three nitrogen atoms and two carbon atoms, with a 4-(2-bromoethoxy)phenyl group attached at the N4 position. The bromoethoxy substituent provides a reactive site that can be utilized for further functionalization in synthetic applications.
Structural Properties
The molecular structure of 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole consists of a planar triazole ring connected to a phenyl group bearing a 2-bromoethoxy substituent at the para position. While specific crystallographic data for this exact compound is limited in the available literature, studies on related 4-phenyl-4H-1,2,4-triazole derivatives have shown that the phenyl and triazole rings typically form dihedral angles ranging from 19° to 80° due to steric factors .
Similar compounds like 4-phenyl-4H-1,2,4-triazoles demonstrate characteristic N-N bond lengths of approximately 1.306-1.390 Å, which contribute to the stability of the heterocyclic structure . The bromoethoxy group extends from the phenyl ring, creating potential for intermolecular interactions through the bromine atom.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole typically involves multi-step procedures that require careful control of reaction conditions. The general approaches may include:
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Formation of the triazole ring from appropriate precursors followed by attachment of the 4-(2-bromoethoxy)phenyl moiety
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Modification of pre-existing triazole derivatives through functionalization reactions
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Cross-coupling reactions using suitable catalysts and reagents
Suzuki Cross-Coupling Methodology
One of the most effective methods for synthesizing 4-phenyl-4H-1,2,4-triazole derivatives involves the Suzuki cross-coupling reaction . This approach can be adapted for the synthesis of 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole by:
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Preparing bromine-containing 4H-1,2,4-triazoles as starting materials
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Coupling these intermediates with appropriate boronic acids
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Introducing the 2-bromoethoxy group at the desired position
The Suzuki reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and may be conducted in either conventional solvent systems or ionic liquids . For example, a two-phase toluene/H₂O/EtOH solvent system with a phase transfer catalyst like tetrabutylammonium bromide (NBu₄Br, 10 mol%) has proven effective for similar compounds .
Optimization of Reaction Conditions
Research on related triazole syntheses has demonstrated that several factors influence reaction yields:
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The choice of base significantly impacts reaction efficiency, with carbonates generally providing optimal results in two-phase solvent systems
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Using a slight excess of boronic acid relative to the triazole derivative improves yields substantially
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Reaction monitoring via TLC until complete consumption of starting materials ensures completion of the transformation
Biological Activities
General Properties of 1,2,4-Triazole Derivatives
Compounds containing the 1,2,4-triazole moiety, including 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole, are known for their diverse biological activities. These properties make them valuable candidates for pharmaceutical development:
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Antifungal activity through inhibition of ergosterol synthesis in fungal cell membranes
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Potential antibacterial properties
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Antiviral activities through interaction with DNA synthesis pathways
Structure-Activity Relationships
The biological activity of 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole likely depends on specific structural features:
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The triazole ring serves as a pharmacophore that can interact with various biological targets
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The bromoethoxy substituent may enhance membrane permeability and binding to specific receptors
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The phenyl ring contributes to lipophilicity and may participate in π-π interactions with aromatic amino acid residues in target proteins
Spectroscopic and Structural Characterization
X-ray Crystallography
X-ray crystallographic studies of related compounds have provided valuable structural information. For instance, in similar triazole derivatives:
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The triazole ring maintains planarity
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The phenyl substituent at the N4 position typically adopts a non-coplanar orientation relative to the triazole ring
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Crystal packing is influenced by intermolecular interactions, including hydrogen bonding and π-π stacking
Research on related phenyl-substituted triazole derivatives indicates that the dihedral angle between the phenyl ring and the triazole core significantly influences the compound's three-dimensional structure and consequent biological activity .
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